N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-6-2-3-13-7(4-6)8(9,10)11/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRPRAIHDBXPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437468 | |
| Record name | N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165558-80-5 | |
| Record name | N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanide Substitution
The synthesis begins with 4-chloro-2-(trifluoromethyl)pyridine (1 ), which undergoes nucleophilic substitution with potassium cyanide (KCN) in the presence of a phase transfer catalyst (PTC). For example, 1 reacts with KCN (1.2 equiv) and tricaprylylmethylammonium chloride (Aliquat® 336, 5 mol%) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-cyano-2-(trifluoromethyl)pyridine (2 ) in 85% yield.
Catalytic Hydrogenation
2 is hydrogenated using a palladium on carbon (Pd/C) catalyst under acidic conditions. In a representative procedure, 2 (10 g) is dissolved in methanol with concentrated HCl (5 equiv) and 5% Pd/C (1 wt%). Hydrogenation at 1 atm and 25°C for 6 hours affords 4-aminomethyl-2-(trifluoromethyl)pyridine hydrochloride (3 ) in 95% yield.
N-Methylation
3 is methylated via reductive amination with formaldehyde. A mixture of 3 (1 equiv), formaldehyde (37% aqueous solution, 2 equiv), and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in 1,2-dichloroethane (DCE) at 25°C for 12 hours yields N-methyl-2-(trifluoromethyl)-4-pyridinemethanamine (4 ) in 78% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyanidation | KCN, Aliquat® 336, DMF, 80°C, 12 h | 85% | |
| Hydrogenation | H₂, Pd/C, HCl, MeOH, 25°C, 6 h | 95% | |
| Methylation | HCHO, NaBH(OAc)₃, DCE, 25°C, 12 h | 78% |
Reductive Amination of Pyridine Aldehydes
Aldehyde Synthesis
4-Pyridinecarbaldehyde-2-(trifluoromethyl) (5 ) is synthesized via formylation of 2-(trifluoromethyl)pyridine. Using a Duff reaction, 5 is obtained by treating 2-(trifluoromethyl)pyridine with hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) at 100°C for 8 hours (62% yield).
Reductive Amination
5 undergoes reductive amination with methylamine. A mixture of 5 (1 equiv), methylamine hydrochloride (1.2 equiv), and sodium triacetoxyborohydride (2 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours produces 4 in 68% yield. Acetic acid (10 mol%) is added to catalyze imine formation.
Optimization Note:
-
Solvent screening shows 1,2-dichloroethane (DCE) improves yields to 73% compared to THF.
-
Excess methylamine (2 equiv) reduces diastereomer formation.
Multi-Step Coupling via Glycine Imine Intermediates
Benzophenone Glycine Imine Formation
Ethyl glycinate hydrochloride reacts with benzophenone in toluene under azeotropic distillation with N,N-diisopropylethylamine (DIPEA) to form ethyl N-(diphenylmethylene)glycinate (6 ) in 89% yield.
Pyridine Coupling
6 couples with 4-chloro-2-(trifluoromethyl)pyridine (1 ) in propionitrile using dry K₂CO₃ (2 equiv) and tetraethylammonium bromide (TEAB, 5 mol%) at 105°C for 6 hours. The product, ethyl N-(diphenylmethylene)-2-(4-chloro-2-(trifluoromethyl)pyridin-3-yl)glycinate (7 ), is isolated in 82% yield.
Hydrolysis and Methylation
7 is hydrolyzed with 6 M HCl at 25°C for 2 hours to yield 4-aminomethyl-2-(trifluoromethyl)pyridine hydrochloride (3 ), which is methylated as described in Section 1.3.
Advantages:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyanide Hydrogenation | High-yielding (78–95%) | Requires toxic cyanide reagents | Industrial |
| Reductive Amination | One-pot procedure | Low aldehyde availability | Lab-scale |
| Glycine Imine Coupling | No cyanide, high purity | Multi-step, costly benzophenone | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic properties, including as candidates for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism by which N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Trifluoromethyl Group :
- Present in all analogs, this group enhances metabolic stability and membrane permeability. However, its position on the pyridine ring (e.g., 2- vs. 6-position in CAS 1071435-61-4) affects electronic distribution and intermolecular interactions .
Amine Chain Modifications: N-Methylation (target compound vs. Ethylamine vs. Methanamine (1060811-09-7 vs. target): The longer chain in 1060811-09-7 increases molecular weight (269.27 g/mol in a related compound ) and may alter receptor binding kinetics.
Heterocycle Variations :
- Substituting pyridine with pyrazole (CAS 898598-62-4) introduces a five-membered ring with different hydrogen-bonding capabilities, impacting solubility and target selectivity .
Biological Activity
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trifluoromethyl group and a methyl amine moiety. The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and proteins, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:
- Protein Binding : The compound can bind to hydrophobic regions of proteins, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Ligand Activity : It may function as a ligand for metal ions or other biomolecules, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. For instance, it was found to inhibit the production of pro-inflammatory cytokines in human cells exposed to inflammatory stimuli. This suggests that it may be beneficial in managing conditions characterized by excessive inflammation .
Case Studies
- Inhibition of Prostaglandin E2 (PGE2) : A study indicated that compounds similar to this compound could significantly reduce PGE2 levels in ex vivo models, which is critical in inflammatory responses .
- Antimycobacterial Activity : In research focusing on tuberculosis, related compounds demonstrated promising results against Mycobacterium tuberculosis, highlighting the potential for this compound as a lead compound in developing new antitubercular agents .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
